

Fmoc-D-Met-OH CAS number and molecular weight

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Compound of Interest

Compound Name: **Fmoc-D-Met-OH**

Cat. No.: **B1141987**

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An In-depth Technical Guide on **Fmoc-D-Met-OH** for Researchers and Drug Development Professionals

This guide provides core technical data and standardized protocols for the application of N- α -(9-Fluorenylmethoxycarbonyl)-D-methionine (**Fmoc-D-Met-OH**), a critical building block in peptide synthesis. The information is tailored for professionals in research and drug development, emphasizing clarity and practical application.

Core Data Summary

Fmoc-D-Met-OH is an amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its key physicochemical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	112883-40-6	[1] [2] [3] [4] [5] [6]
Molecular Weight	371.45 g/mol	[1] [4] [7]
Molecular Formula	C ₂₀ H ₂₁ NO ₄ S	[1] [2] [5] [6]
Synonyms	N- α -Fmoc-D-methionine, Fmoc-D-methionine	[1] [2] [5] [6]
Appearance	White to slight yellow or beige powder	[5]
Purity	Typically \geq 98% (HPLC)	[5]
Storage Temperature	2-30°C; often recommended at 2-8°C	[1] [5]

Experimental Protocols

The primary application of **Fmoc-D-Met-OH** is its incorporation into a growing peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for this process.

Protocol: Incorporation of Fmoc-D-Met-OH in SPPS

This procedure outlines the key steps for adding an **Fmoc-D-Met-OH** residue to a peptide sequence synthesized on a solid support (resin).

Materials and Reagents:

- Solid-phase synthesis resin (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides)
- **Fmoc-D-Met-OH**
- Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

- Coupling Reagents: An activator such as HATU or HBTU, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA)
- Solvents: High-purity DMF and dichloromethane (DCM)
- Cleavage Cocktail: A common formulation is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS)
- Cold diethyl ether

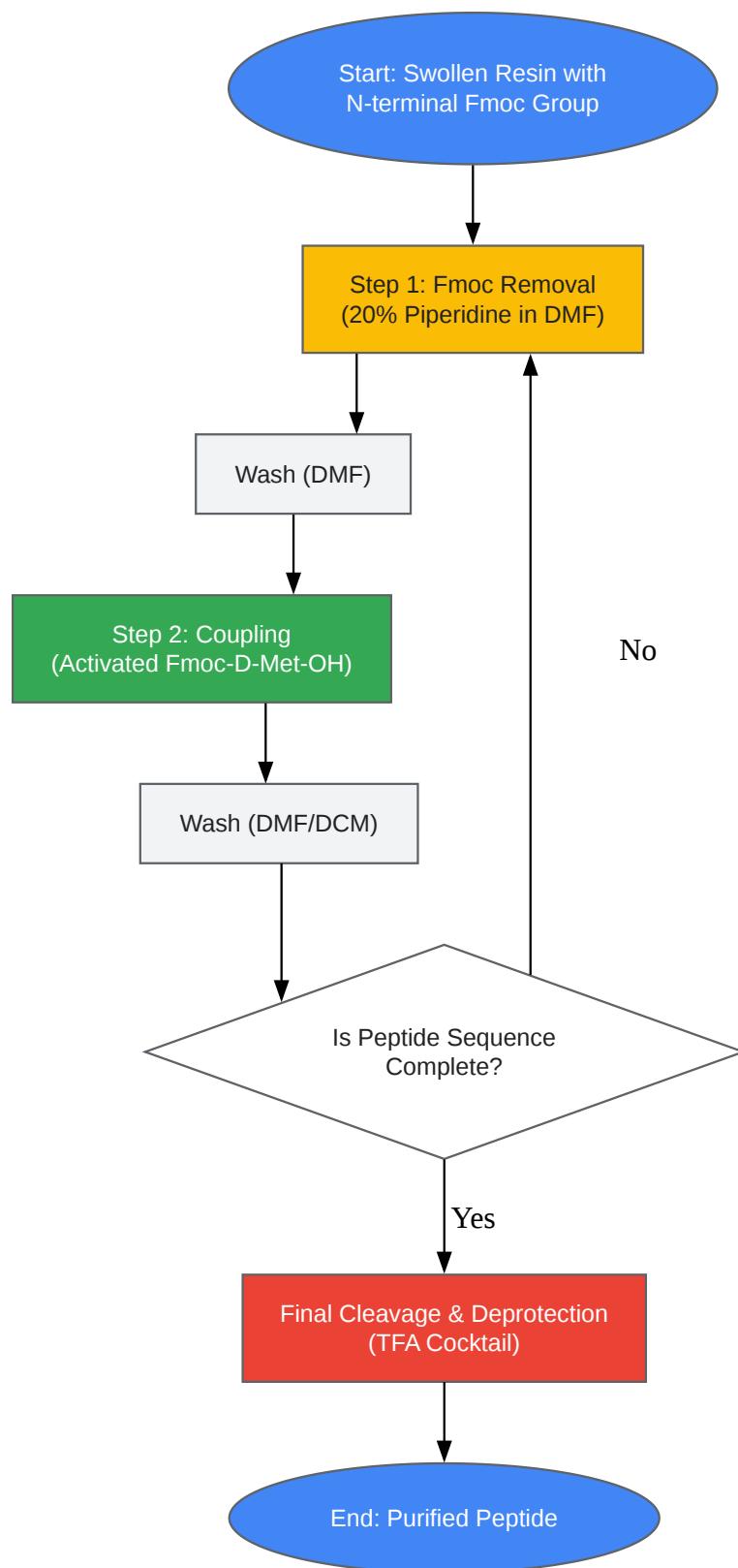
Methodology:

- Resin Preparation (Swelling): The synthesis begins by swelling the chosen resin in a suitable solvent like DMF or DCM for 1-2 hours.^[3] This process increases the exposure of active sites for the initial amino acid coupling.^[1]
- N-terminal Deprotection: The Fmoc protecting group on the resin-bound N-terminal amino acid is removed by treating it with a 20% piperidine solution in DMF.^{[1][3]} This is typically a two-step process: a short initial treatment (e.g., 3 minutes) followed by a longer one (15-30 minutes) to ensure complete removal.^{[1][3]} Following deprotection, the resin is washed extensively with DMF to remove residual piperidine.
- **Fmoc-D-Met-OH Coupling:**
 - In a separate vessel, **Fmoc-D-Met-OH** (3-5 equivalents relative to the resin's substitution level) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HATU or HBTU) and a hindered base (DIPEA).^[3]
 - This activated amino acid solution is immediately added to the reaction vessel containing the deprotected, resin-bound peptide chain.
 - The coupling reaction is allowed to proceed for 1-4 hours at room temperature with agitation.^[3] The reaction's completion can be monitored using qualitative tests like the Kaiser test.
 - After coupling, the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.^[3]

- **Chain Elongation:** The cycle of deprotection (Step 2) and coupling (Step 3) is repeated for each subsequent amino acid in the desired peptide sequence.
- **Cleavage and Final Deprotection:** Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed.^[1] This is achieved by treating the peptide-resin with a strong acid cocktail, typically containing TFA, for 2-3 hours.^[1]
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated from the TFA solution using cold diethyl ether.^[3] The crude peptide is then isolated as a solid pellet by centrifugation and can be purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).^[3]

Visualized Workflow

The cyclical nature of Fmoc-SPPS is a fundamental concept for researchers in the field. The following diagram illustrates the logical flow of the synthesis process described in the protocol.



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Caption: A logical diagram of the core cycle in Fmoc solid-phase peptide synthesis.

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